2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Overview
Description
2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to a dioxaborolane ring and a butynyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 3,3-dimethyl-1-butyne with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The butynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the butynyl group under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Substituted butynyl derivatives.
Scientific Research Applications
2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is used in various scientific research applications:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of boron-containing drugs, which have potential therapeutic applications.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial in various organic transformations, including cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: Another boron-containing reagent used in similar reactions.
Phenylboronic acid: A commonly used boronic acid in organic synthesis.
Uniqueness
2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boron-containing compounds.
Properties
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIXIILHRVORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156829 | |
Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159087-41-9 | |
Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159087-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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